molecular formula C6H14ClNO3 B156763 (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride CAS No. 79200-57-0

(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride

Cat. No. B156763
CAS RN: 79200-57-0
M. Wt: 183.63 g/mol
InChI Key: BLTXEPQZAMUGID-ILLHIODVSA-N
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Description

The compound "(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride" is a chiral cyclopentane derivative with multiple functional groups, including amino and hydroxymethyl groups. This structure is of interest due to its potential as a synthetic intermediate in the production of carbocyclic nucleosides, which are analogues of nucleosides with a carbocyclic ring instead of a sugar moiety and have applications in antiviral and antineoplastic therapies.

Synthesis Analysis

The synthesis of related cyclopentane derivatives has been achieved through various methods. For instance, enantioselective synthesis of cyclobutane derivatives, which are key intermediates for carbocyclic oxetanocins, has been reported using a [2+3] cyclopentane ring formation followed by ring contraction and Curtius reaction . Another approach for synthesizing cyclopentene derivatives involves starting from D-glucono-δ-lactone and proceeding through several steps, including Dieckmann cyclization, to obtain the target compound . Additionally, a chirospecific synthesis method for cyclopentane derivatives starting from (S)-aspartic acid has been described, which includes Dieckmann cyclization of an α-amino acid .

Molecular Structure Analysis

The molecular structure of cyclopentane derivatives is characterized by the presence of multiple stereocenters, which are crucial for their biological activity. The stereochemistry of these compounds is carefully controlled during synthesis to ensure the desired enantiomer is obtained. The protecting groups used during synthesis, such as the 9-phenyl-9-fluorenyl group, play a significant role in maintaining stereo- and regioselectivity .

Chemical Reactions Analysis

Cyclopentane derivatives can undergo various chemical reactions, including oxidation, esterification, deoxygenation, and hydrogenation, as part of their synthetic routes . Dieckmann cyclization is a common strategy for constructing the cyclopentane ring, which involves the formation of a carbanion at a specific position to induce cyclization . The choice of reagents and protecting groups can significantly influence the outcome of these reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopentane derivatives are influenced by their functional groups and stereochemistry. These compounds are typically synthesized as enantiomerically pure substances due to the importance of chirality in their biological activity. The presence of amino and hydroxymethyl groups makes these compounds versatile intermediates for further chemical modifications. The hydrochloride salt form of these compounds can improve their solubility in polar solvents, which is beneficial for their purification and characterization .

Scientific Research Applications

Inhibition of β-Glucosidases

The compound (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride shows significant potential in inhibiting β-glucosidases. Research by Boss et al. (2000) demonstrated that a related compound, (1R,2S,3S,4R,5R)-4-Amino-5-(hydroxymethyl)cyclopentane-1,2,3-triol, inhibits β-glucosidases from Caldocellum saccharolyticum and almonds. This inhibition is not influenced by N-ethylation but is reduced upon N-acetylation (Boss, Leroy, Blaser, & Reymond, 2000).

Precursor for Carbocyclic Nucleosides

The compound is also utilized as a precursor in the synthesis of carbocyclic nucleosides. Chang et al. (1994) achieved the stereocontrolled synthesis of a 1,5-methano-1-amino-5-(hydroxymethyl)-cyclopentane, a key component for carbocyclic nucleosides. This process involves a series of lactones leading to the target compound (Chang, Bergmeier, Frick, Bathe, & Rapoport, 1994).

Studies on Glucuronidation

Martin et al. (2006) explored the glucuronidation of a structurally similar compound, highlighting the importance of understanding metabolic pathways in different species. This research provides insights into how different species metabolize related compounds, which is crucial for pharmacokinetics and safety studies (Martin, Lewis, Bernstein, Beattie, Martin, Riley, & Springthorpe, 2006).

New Scaffold for Glycosidase Inhibition

Nakahara et al. (2008) synthesized a new scaffold, spirobicycloimidazoline, from a precursor derived from a compound similar to (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol hydrochloride. This new scaffold has potential as a specific inhibitor of glycosidases, demonstrating the compound's utility in creating novel biochemical structures (Nakahara, Okamoto, Suzuki, & Kanie, 2008).

properties

IUPAC Name

(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.ClH/c7-4-1-3(2-8)5(9)6(4)10;/h3-6,8-10H,1-2,7H2;1H/t3-,4-,5-,6+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTXEPQZAMUGID-ILLHIODVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1N)O)O)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@H]([C@@H]1N)O)O)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370354
Record name (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride

CAS RN

79200-57-0
Record name (1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride
Reactant of Route 2
(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride
Reactant of Route 3
(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride
Reactant of Route 4
(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride
Reactant of Route 5
(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride
Reactant of Route 6
(1R,2S,3R,5R)-3-amino-5-(hydroxymethyl)cyclopentane-1,2-diol Hydrochloride

Citations

For This Compound
2
Citations
WM Seganish, WT McElroy, RJ Herr, S Brumfield… - Bioorganic & Medicinal …, 2015 - Elsevier
IRAK4 plays a key role in TLR/IL-1 signaling. Previous efforts identified a series of aminopyrimidine IRAK4 inhibitors that possess good potency, but modest kinase selectivity. …
Number of citations: 13 www.sciencedirect.com
AM Jones, IM Westwood, JD Osborne, TP Matthews… - researchgate.net
Supporting Information Page 1 1 Supporting Information Fragment-based screening applied to a highly flexible target: Insights and challenges towards the inhibition of HSP70 isoforms …
Number of citations: 2 www.researchgate.net

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